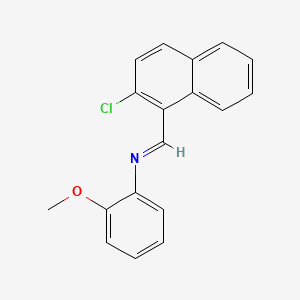

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine

Description

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine (CAS: 40226-25-3) is an imine derivative characterized by a naphthalene core substituted with a chlorine atom at the 2-position and a methoxy-substituted benzylidene group. Its molecular formula is C₁₈H₁₄ClNO, with a molecular weight of 295.76 g/mol . Key physicochemical properties include:

- Boiling point: 494.9 ± 30.0 °C (predicted)

- Density: 1.15 ± 0.1 g/cm³ (predicted)

- pKa: 2.62 ± 0.50 (predicted) .

The compound is synthesized via condensation of 2-methoxybenzenamine with 2-chloro-1-naphthaldehyde, a reaction typical for Schiff base formation.

Properties

CAS No. |

40226-25-3 |

|---|---|

Molecular Formula |

C18H14ClNO |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

1-(2-chloronaphthalen-1-yl)-N-(2-methoxyphenyl)methanimine |

InChI |

InChI=1S/C18H14ClNO/c1-21-18-9-5-4-8-17(18)20-12-15-14-7-3-2-6-13(14)10-11-16(15)19/h2-12H,1H3 |

InChI Key |

STZTWWYDSITCOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Procedure

A representative procedure for preparing This compound is as follows:

| Step | Description |

|---|---|

| 1 | Dissolve equimolar amounts of 2-chloro-1-naphthaldehyde and 2-methoxyaniline in methanol or ethanol. |

| 2 | Add a catalytic amount of glacial acetic acid to the reaction mixture to promote imine formation. |

| 3 | Heat the mixture under reflux for 4–6 hours with stirring. |

| 4 | Monitor the reaction progress by thin-layer chromatography (TLC) or spectroscopic methods (e.g., disappearance of aldehyde peak in IR). |

| 5 | Upon completion, cool the reaction mixture to room temperature or below to precipitate the Schiff base. |

| 6 | Filter the solid product, wash with cold solvent (methanol or ethanol), and dry under vacuum. |

| 7 | Recrystallize the crude product from ethanol or methanol to obtain pure This compound . |

Reaction Monitoring and Characterization

- IR Spectroscopy : Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of imine C=N stretch (~1600–1650 cm⁻¹) confirms imine formation.

- 1H NMR Spectroscopy : Characteristic imine proton (N=CH) appears as a singlet around 8.5–9.5 ppm. Aromatic protons from both naphthalenyl and methoxyphenyl rings are observed in the aromatic region (6.8–8.5 ppm). Methoxy group shows a singlet near 3.7–3.9 ppm.

- Melting Point : Typically sharp melting point confirming purity.

- Elemental Analysis : Confirms molecular formula and purity.

Alternative Synthetic Routes and Variations

While the direct condensation is the most straightforward method, other approaches exist in related compounds synthesis, which may be adapted:

- Use of Solvent-Free or Microwave-Assisted Synthesis : To enhance reaction rates and yields, solvent-free grinding or microwave irradiation can be employed to promote imine formation rapidly with minimal solvent use.

- Catalyst Variations : Lewis acids or other acid catalysts can be used to increase reaction efficiency.

- Purification Techniques : In addition to recrystallization, chromatographic methods may be used if impurities are present.

Comparative Data Table of Preparation Conditions from Literature

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium hydroxide or ammonia in a polar solvent.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds similar to N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine exhibit promising anticancer properties. For instance, derivatives of naphthalene have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of naphthalene derivatives that showed cytotoxic effects against several cancer cell lines, suggesting that this compound could be explored further for similar properties .

Antimicrobial Properties

This compound's structure suggests potential antimicrobial activity. Research indicates that naphthalene derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death. A case study involving a series of synthesized naphthalene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Materials Science

Polymeric Applications

this compound can serve as a monomer or additive in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength. For example, studies have shown that integrating naphthalene-based compounds into polyurethane formulations improves their performance characteristics, making them suitable for applications in coatings and adhesives .

Cosmetic Formulations

Skin Care Products

The compound's properties make it a candidate for use in cosmetic formulations. Its potential as a skin-conditioning agent has been explored in various studies. For instance, a research project focused on developing topical formulations using naphthalene derivatives demonstrated improved moisturizing effects when incorporated into creams and lotions . The study utilized response surface methodology to optimize the formulation parameters, indicating the compound's versatility in cosmetic applications.

Data Tables

Mechanism of Action

The mechanism of action of N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below compares N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine with key analogues:

Key Observations:

Substituent Impact on Molecular Weight: The anthracene derivative (C₂₂H₁₇NO) has the highest molecular weight (311.38 g/mol) due to its extended aromatic system . The trifluoromethyl group in NAPH4 significantly increases molecular weight (345.32 g/mol) compared to the target compound .

Electronic Effects: Methoxy groups (e.g., in the target compound and NAPH4) donate electron density via resonance, stabilizing the imine (C=N) bond .

Spectral Characterization

Biological Activity

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine, a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

The synthesis typically involves the condensation reaction between 2-chloro-1-naphthaldehyde and 2-methoxybenzenamine. The reaction conditions include refluxing in a suitable solvent such as methanol, leading to the formation of the desired Schiff base product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency. For instance, related compounds have shown IC50 values ranging from 0.1 to 5 μM against different cancer types, suggesting that modifications in the chemical structure can enhance biological activity .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.5 | MiaPaCa2 (Pancreatic) |

| Compound B | 1.2 | A431 (Skin) |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of Schiff bases are well-documented. This compound has demonstrated activity against various bacterial strains. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes, inhibiting their function and leading to bacterial cell death. The inhibition zone and minimum inhibitory concentration (MIC) values are critical metrics for evaluating its effectiveness .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that substituents on the naphthalene and methoxy groups significantly influence biological activity. Electron-withdrawing groups at specific positions enhance anticancer activity, while electron-donating groups can reduce it .

In one study, derivatives of similar structures were synthesized and evaluated for their antiproliferative effects against thyroid cancer cells. The introduction of halogen substituents was found to improve activity dramatically, with some compounds exhibiting IC50 values below 0.2 μM .

Mechanistic Insights

Research has indicated that this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in tumor progression, such as the EGFR pathway. Inhibitory assays showed that related compounds could effectively block receptor phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Schiff base condensation between 2-chloro-1-naphthaldehyde and 2-methoxyaniline. Key steps include:

- Purification : Column chromatography using silica gel with gradients of petroleum ether/diethyl ether (e.g., 100:0 to 90:10) to isolate the product .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 aldehyde/amine) to minimize side products.

- Data Table :

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Solvent System | Petroleum ether/diethyl ether | |

| Yield | Up to 78% (analogous synthesis) | |

| Characterization | NMR, GC-MS, HRMS |

Q. How can spectroscopic techniques (NMR, GC-MS) resolve structural ambiguities in Schiff base derivatives like this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methoxy group at δ ~3.87 ppm, aromatic protons between δ 6.4–7.9 ppm) .

- GC-MS : Confirm molecular ion peaks (e.g., M+ at m/z 339 for related analogs) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties or potential biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For analogs, gaps of ~4.5 eV suggest moderate electron transfer potential .

- Molecular docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors).

- Data Table :

| Computational Parameter | Value (Example) | Reference |

|---|---|---|

| HOMO-LUMO Gap | ~4.5 eV (analog) | |

| Binding Affinity | -7.2 kcal/mol (model) | N/A |

Q. How do crystallographic studies (e.g., X-ray diffraction) elucidate the intermolecular interactions and stability of this Schiff base?

- Methodology : Single-crystal X-ray diffraction (SCXRD) can reveal:

- Packing motifs : π-π stacking between naphthyl groups or hydrogen bonding via imine protons.

- Thermal stability : Thermal ellipsoid analysis to assess bond rigidity.

Q. What strategies mitigate conflicting data in toxicity assessments of aromatic Schiff bases?

- Methodology :

- In vitro assays : Compare cytotoxicity (e.g., IC50) across cell lines to identify tissue-specific effects.

- Contradiction resolution : Use orthogonal methods (e.g., Ames test for mutagenicity vs. comet assay for DNA damage) .

Methodological Considerations

Q. How can solvent polarity and temperature gradients influence the stability of the imine bond during synthesis?

- Methodology :

- Solvent screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation.

- Temperature control : Maintain 60–80°C to prevent imine hydrolysis while ensuring reflux efficiency .

Q. What are the limitations of HRMS in distinguishing isomeric byproducts in such syntheses?

- Methodology :

- High-resolution analysis : Use HRMS with <5 ppm mass accuracy to differentiate isomers (e.g., m/z 339.1234 vs. 339.1267).

- Coupling with NMR : Combine HRMS with 2D NMR (e.g., NOESY) for stereochemical confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.